molecular formula C8H16ClNO2 B2998795 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride CAS No. 879661-41-3

2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride

Numéro de catalogue: B2998795
Numéro CAS: 879661-41-3
Poids moléculaire: 193.67
Clé InChI: BDKLKHNNMLSHOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 879661-41-3) is a substituted piperidine derivative of significant interest in medicinal and organic chemistry. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . This compound serves as a versatile chiral building block for the construction of biologically active molecules . The 2,6-dimethylpiperidine structure is known for its distinct conformational properties; the chiral (R,R)/(S,S)-isomers are particularly attractive as secondary amine scaffolds in stereoselective synthesis . The carboxylic acid group at the 3-position allows for further functionalization, making it a valuable intermediate for creating a diverse array of derivatives. Researchers utilize this compound in the development of potential therapeutic agents, leveraging the piperidine core's prevalence in neuropharmacology and other areas . As a high-purity chemical, it is supplied for research applications only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

2,6-dimethylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLKHNNMLSHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(N1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride typically involves the reduction of 2,6-dimethylpyridine. One common method is the hydrogenation of 2,6-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting 2,6-dimethylpiperidine is then carboxylated to form 2,6-dimethylpiperidine-3-carboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2,6-Dimethylpiperidine: A closely related compound with similar structural features but lacking the carboxylic acid group.

    2,5-Dimethylpiperidine: Another piperidine derivative with methyl groups at different positions.

    3,5-Dimethylpiperidine: A piperidine derivative with methyl groups at the 3 and 5 positions.

Uniqueness

2,6-Dimethyl

Activité Biologique

2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique structural features, which influence its interaction with various biological targets. The following sections will delve into its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is (2R,6S)-2,6-dimethylpiperidine-3-carboxylic acid hydrochloride. It has a molecular formula of C_8H_16ClN_1O_2 and a molecular weight of approximately 193.67 g/mol. The compound appears as a white to off-white powder and is soluble in water.

Synthesis Methods

The synthesis of 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride can be achieved through various methods, including:

  • Piperidine ring formation : Utilizing cyclization reactions involving appropriate precursors.
  • Carboxylation : Introducing the carboxylic acid functional group via electrophilic substitution or carbonylation techniques.

These synthetic routes are crucial for producing the compound in sufficient purity for research and pharmaceutical applications.

Neuroprotective Effects

Research indicates that 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride exhibits neuroprotective properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders such as Alzheimer's disease .

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that certain piperidine derivatives could induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Cholinesterase Inhibition

Another significant area of research involves the inhibition of cholinesterase enzymes. Compounds containing piperidine moieties have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The ability to inhibit these enzymes suggests that 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride may contribute to cognitive enhancement through increased acetylcholine levels .

Structure-Activity Relationship (SAR)

The biological activity of 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride can be attributed to its specific structural features. The presence of methyl groups on the piperidine ring enhances lipophilicity and facilitates interaction with biological targets. Comparative studies with other piperidine derivatives highlight the importance of substituent positions on the ring in determining pharmacological effects:

Compound NameMolecular FormulaUnique Features
4,5-Dimethylpiperidine-2-carboxylic acid; HClC_8H_14ClN_1O_2Different position of carboxyl group
2-Methylpiperidine-3-carboxylic acid; HClC_7H_13ClN_1O_2Fewer methyl groups
N,N-Dimethylpiperidine-3-carboxamide; HClC_8H_16ClN_1O_1Contains an amide instead of a carboxylic acid functional group

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Case Study 1: Neuroprotection
A study focused on the neuroprotective effects of piperidine derivatives demonstrated that compounds similar to 2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Case Study 2: Cancer Therapy
In another investigation, derivatives were tested against various cancer cell lines, revealing that certain modifications to the piperidine structure significantly enhanced anticancer activity. The study concluded that incorporating specific functional groups could optimize therapeutic efficacy against resistant cancer types .

Q & A

Basic: What synthetic strategies are recommended for preparing high-purity 2,6-dimethylpiperidine-3-carboxylic acid hydrochloride?

Methodological Answer:
Synthesis typically involves stereoselective alkylation and carboxylation of piperidine derivatives. For example, structurally related compounds (e.g., (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride) are synthesized via reductive amination followed by acid-catalyzed cyclization and carboxylation . Purification steps may include recrystallization in ethanol/HCl mixtures or preparative HPLC using C18 columns under acidic conditions (0.03 M phosphate buffer, pH 3.0) to resolve stereoisomers .

Basic: Which analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:
Reverse-phase HPLC with UV detection (207–220 nm) is widely used. A validated method for structurally similar hydrochlorides employs:

  • Column : Kromasil C18 (150 × 4.6 mm, 5 µm)
  • Mobile Phase : 0.03 M potassium phosphate buffer (pH 3.0):methanol (70:30)
  • Flow Rate : 1 mL/min
  • Linearity : 1–50 µg/mL (r² > 0.999)
    Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction (C18 cartridges) to minimize matrix interference .

Advanced: How can researchers resolve discrepancies in stability data under varying storage conditions?

Methodological Answer:
Stability studies should follow ICH guidelines Q1A(R2). Key steps:

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), acidic/basic hydrolysis (0.1 M HCl/NaOH), and oxidative stress (3% H₂O₂) for 24–72 hours .
  • Analysis : Use stability-indicating HPLC methods to track degradation products (e.g., piperidine ring cleavage or decarboxylation). Compare with impurity reference standards (e.g., N-(2,6-dimethylphenyl)piperidine-2-carboxamide) .
  • Storage Recommendations : Long-term stability data suggest storage at -20°C in amber vials to prevent photodegradation and hygroscopicity .

Advanced: What strategies are recommended for identifying process-related impurities in this compound?

Methodological Answer:
Impurity profiling requires LC-MS/MS and NMR:

  • LC-MS/MS : Use electrospray ionization (ESI+) to detect impurities at ppm levels. Key impurities include:
    • Stereoisomers : Resolved using chiral columns (e.g., Chiralpak IA) with heptane:ethanol:trifluoroacetic acid (80:20:0.1) .
    • Byproducts : Alkylation byproducts (e.g., 2,6-dimethylaniline) identified via comparison with EP impurity standards .
  • NMR : ¹H/¹³C NMR confirms structural deviations (e.g., methyl group positioning) using deuterated DMSO or HCl .

Basic: How should researchers validate the accuracy of spectroscopic characterization data?

Methodological Answer:
Cross-validate using:

  • FT-IR : Confirm carboxylic acid (1700–1750 cm⁻¹) and hydrochloride (broad peak ~2500 cm⁻¹) .
  • ¹H NMR : Key signals include piperidine ring protons (δ 1.2–3.5 ppm) and methyl groups (δ 1.0–1.5 ppm). Compare with published spectra of analogs .
  • Elemental Analysis : Ensure C, H, N, Cl percentages match theoretical values (e.g., Cl ~12.1%) .

Advanced: What experimental designs are optimal for evaluating its pharmacokinetic properties in preclinical models?

Methodological Answer:
Use a factorial design to optimize:

  • In Vitro Assays : Solubility (shake-flask method in PBS pH 7.4), permeability (Caco-2 cells), and plasma protein binding (equilibrium dialysis) .
  • In Vivo Studies : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents. Collect plasma samples at 0–24 hours and analyze via LC-MS/MS. Calculate AUC, Cₘₐₓ, and bioavailability .
  • Metabolite Identification : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Advanced: How can computational modeling aid in understanding its mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., opioid receptors) based on piperidine scaffold interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR Models : Predict ADMET properties (e.g., logP, BBB permeability) using MOE or Schrodinger .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.